molecular formula C8H14ClN3 B13641282 5-(2-(Chloromethyl)butyl)-1-methyl-1h-1,2,4-triazole

5-(2-(Chloromethyl)butyl)-1-methyl-1h-1,2,4-triazole

Cat. No.: B13641282
M. Wt: 187.67 g/mol
InChI Key: AXKOHSZCFZIQMY-UHFFFAOYSA-N
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Description

5-(2-(Chloromethyl)butyl)-1-methyl-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group attached to a butyl chain, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Chloromethyl)butyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-1,2,4-triazole and 2-chloromethylbutane.

    Alkylation Reaction: The key step involves the alkylation of 1-methyl-1H-1,2,4-triazole with 2-chloromethylbutane. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Chloromethyl)butyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the butyl chain, potentially altering the compound’s properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation: Products may include hydroxylated or carbonylated derivatives.

    Reduction: Products can include reduced triazole rings or modified butyl chains.

Scientific Research Applications

5-(2-(Chloromethyl)butyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-(Chloromethyl)butyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA replication or protein synthesis.

    Pathways Involved: It can interfere with cellular pathways, leading to the inhibition of cell growth or the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: Lacks the chloromethylbutyl group, resulting in different chemical properties and applications.

    5-(2-Bromomethyl)butyl-1-methyl-1H-1,2,4-triazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

    5-(2-(Hydroxymethyl)butyl)-1-methyl-1H-1,2,4-triazole: Contains a hydroxymethyl group, which can alter its solubility and biological activity.

Uniqueness

5-(2-(Chloromethyl)butyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

5-[2-(chloromethyl)butyl]-1-methyl-1,2,4-triazole

InChI

InChI=1S/C8H14ClN3/c1-3-7(5-9)4-8-10-6-11-12(8)2/h6-7H,3-5H2,1-2H3

InChI Key

AXKOHSZCFZIQMY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=NC=NN1C)CCl

Origin of Product

United States

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